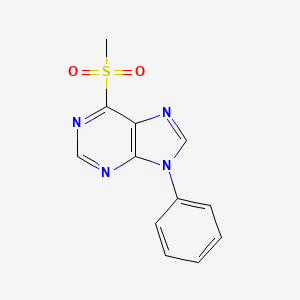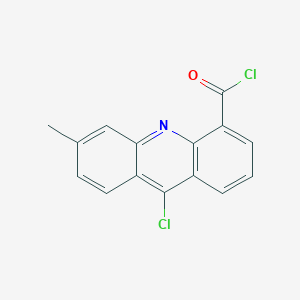
9-Chloro-6-methylacridine-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-6-methylacridine-4-carbonyl chloride is a heterocyclic compound belonging to the acridinium series. It is primarily used as a building block in organic synthesis and has a molecular formula of C₁₅H₉Cl₂NO . This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-6-methylacridine-4-carbonyl chloride typically involves the chlorination of 6-methylacridine-4-carboxylic acid. The reaction is carried out in the presence of thionyl chloride (SOCl₂) under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
9-Chloro-6-methylacridine-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 9-chloro-6-methylacridine-4-carboxylic acid.
Oxidation Reactions: It can be oxidized to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products Formed
Substitution: Various substituted acridine derivatives.
Reduction: 9-Chloro-6-methylacridine-4-carboxylic acid.
Oxidation: Oxidized acridine derivatives.
Applications De Recherche Scientifique
9-Chloro-6-methylacridine-4-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of fluorescent probes and dyes for biological imaging.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Chloro-6-methylacridine-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Chloroacridine-4-carbonyl chloride
- 6-Methylacridine-4-carbonyl chloride
- 9-Bromo-6-methylacridine-4-carbonyl chloride
Uniqueness
9-Chloro-6-methylacridine-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties.
Propriétés
Numéro CAS |
86611-43-0 |
|---|---|
Formule moléculaire |
C15H9Cl2NO |
Poids moléculaire |
290.1 g/mol |
Nom IUPAC |
9-chloro-6-methylacridine-4-carbonyl chloride |
InChI |
InChI=1S/C15H9Cl2NO/c1-8-5-6-9-12(7-8)18-14-10(13(9)16)3-2-4-11(14)15(17)19/h2-7H,1H3 |
Clé InChI |
CJSXUHLDQFDOHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC3=C(C=CC=C3C(=O)Cl)C(=C2C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


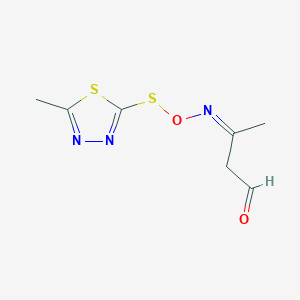
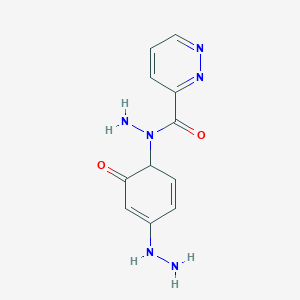
![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)
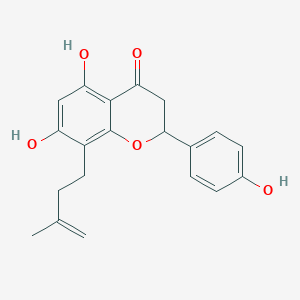
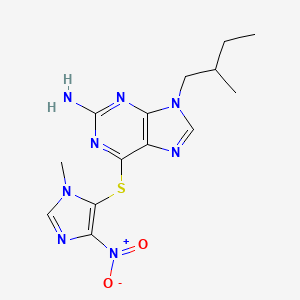

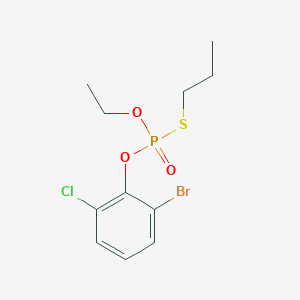
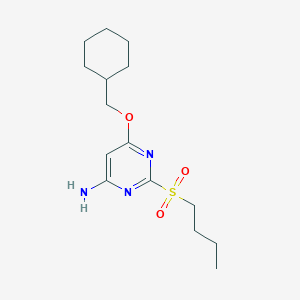
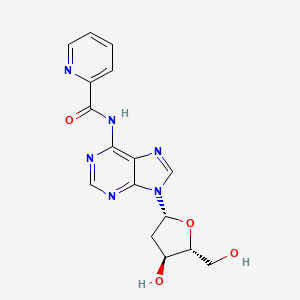

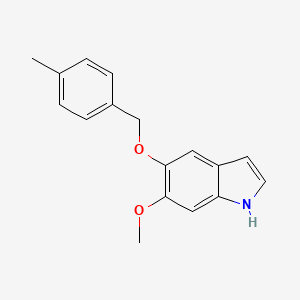
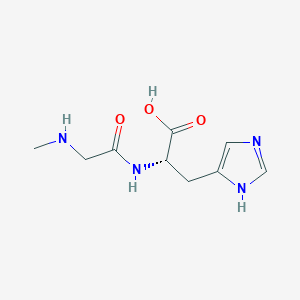
![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12927588.png)
